molecular formula C17H16N2 B100638 Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- CAS No. 16340-50-4

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-

Cat. No.: B100638
CAS No.: 16340-50-4
M. Wt: 248.32 g/mol
InChI Key: RZJRZAGATLWTMY-UHFFFAOYSA-N
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Description

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is a heterocyclic aromatic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are commonly found in various natural products, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyrazine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- can undergo oxidation reactions to form corresponding pyrazine N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

    Pyrazine, 2,6-diphenyl-: Another pyrazine derivative with two phenyl groups but lacking the methyl group.

    Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.

    Pyridazine and Pyridazinone derivatives: Heterocyclic compounds with similar nitrogen-containing rings, exhibiting a wide range of pharmacological activities.

Uniqueness: Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is unique due to the presence of both phenyl and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5,6-diphenyl-2,3-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJRZAGATLWTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16340-50-4
Record name Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016340504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-diphenyl-2-methylpyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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